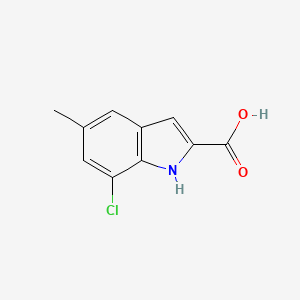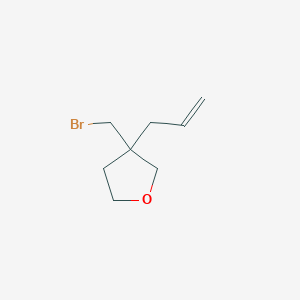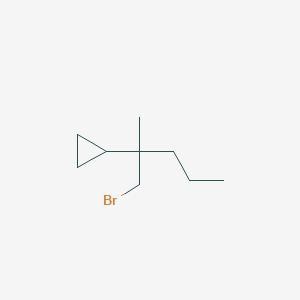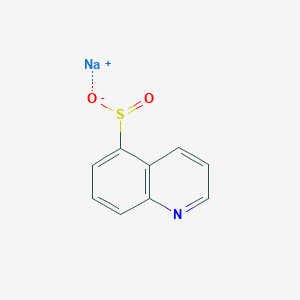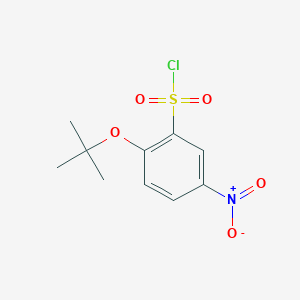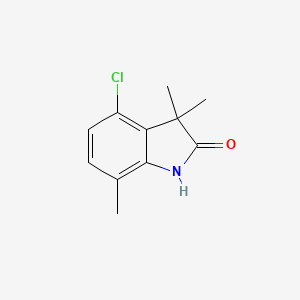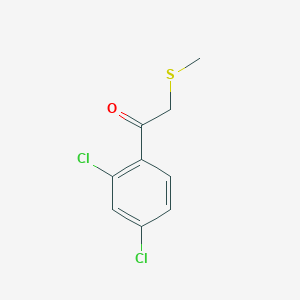
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of dichlorophenyl and methylsulfanyl groups attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with methylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Analyse Chemischer Reaktionen
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one can be compared with similar compounds such as:
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethanol: This compound has a similar structure but with an alcohol group instead of a ketone.
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethane: This compound lacks the carbonyl group, making it less reactive in certain chemical reactions.
2,4-Dichlorophenyl methyl sulfide: This compound has a simpler structure and is used as a building block in organic synthesis.
Eigenschaften
Molekularformel |
C9H8Cl2OS |
|---|---|
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H8Cl2OS/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
YTKMPZYJSYSJLP-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
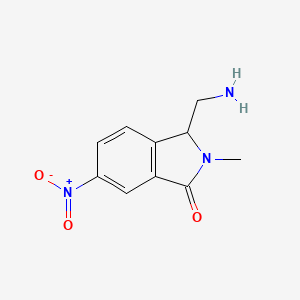

methanol](/img/structure/B13192809.png)
![2-Thiaspiro[3.5]nonan-7-amine](/img/structure/B13192814.png)
![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)
![2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13192822.png)
